N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Descripción
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-bromophenyl acetamide moiety and a 4-ethoxyphenyl substituent on the pyrazine core.
Propiedades
Fórmula molecular |
C22H19BrN4O3 |
|---|---|
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-13H,2,14H2,1H3,(H,24,28) |
Clave InChI |
UVBLUWBECNOESS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Métodos De Preparación
Step 3.1: Chlorination at C5
Chlorination of 2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one with POCl₃ in the presence of catalytic DMF converts the 4-oxo group to a chloride, yielding 5-chloro-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine .
Step 3.2: Synthesis of 2-Chloro-N-(4-Bromophenyl)Acetamide
2-Chloro-N-(4-bromophenyl)acetamide is prepared by reacting 4-bromoaniline with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature, yielding the acetamide in >85% purity.
Step 3.3: Coupling via Nucleophilic Substitution
The chlorinated pyrazine undergoes nucleophilic substitution with the acetamide derivative. Heating 5-chloro-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine with 2-chloro-N-(4-bromophenyl)acetamide in DMF at 80°C in the presence of K₂CO₃ replaces the chloride at C5 with the acetamide side chain. The reaction typically achieves 60–75% yield, requiring purification via column chromatography (silica gel, ethyl acetate/hexane).
Purification and Characterization
Crude product is purified using flash chromatography (ethyl acetate/hexane, 1:3 ratio) to isolate the target compound as a white solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 453.3 (C₂₁H₁₇BrN₄O₃). ¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
-
δ 8.21 (s, 1H, pyrazolo H3),
-
δ 7.65–7.61 (d, 2H, bromophenyl),
-
δ 7.52–7.48 (d, 2H, ethoxyphenyl),
-
δ 4.12 (q, 2H, OCH₂CH₃),
Infrared (IR) spectroscopy reveals stretches at 1685 cm⁻¹ (C=O, amide) and 1650 cm⁻¹ (pyrazinone C=O).
Optimization Challenges and Alternatives
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-bromofenil)-2-[2-(4-etoxifenil)-4-oxopirazolo[1,5-a]pirazin-5(4H)-il]acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el anillo fenilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas correspondientes.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 468.31 g/mol. Its structure features a bromophenyl moiety and an ethoxyphenyl group, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibit notable antimicrobial properties. The following table summarizes the observed activities against various microbial strains:
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to strong inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable activity |
| Candida albicans | Moderate antifungal activity |
In studies involving related pyrazole derivatives, compounds demonstrated varying degrees of effectiveness against these pathogens, indicating the potential for developing new antimicrobial agents based on this compound's structure .
Anticancer Potential
The anticancer properties of N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide have been explored in several studies. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell lines, including breast cancer (MCF7) and others. The following table presents findings from recent research on anticancer activity:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 | 20.12 ± 6.20 |
| Compound B | MCF7 | 10.84 ± 4.20 |
| Compound C | MCF7 | 24.57 ± 1.62 |
These results suggest that certain derivatives of N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide could serve as effective anticancer agents .
Case Studies
- Antimicrobial Efficacy Study : In a study evaluating the antimicrobial efficacy of various triazine derivatives, compounds structurally similar to N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide were synthesized and tested against standard microbial strains. The most active compounds demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, highlighting the potential for this compound as a template for developing new antimicrobial agents .
- Anticancer Activity Assessment : Another study focused on synthesizing derivatives of the compound to evaluate their anticancer activity against various human cancer cell lines. Results indicated that several synthesized derivatives exhibited low IC50 values, suggesting strong anticancer potential compared to established drugs like doxorubicin .
Mecanismo De Acción
El mecanismo de acción de N-(4-bromofenil)-2-[2-(4-etoxifenil)-4-oxopirazolo[1,5-a]pirazin-5(4H)-il]acetamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando una respuesta biológica. Las vías y dianas moleculares exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
N-(4-Chlorophenyl) Analog
Compound : N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0349)
- Molecular Weight : 422.87
- logP : 3.5039
- Key Difference : Chlorine substitution instead of bromine.
- Impact : The chloro group reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and slightly decreases lipophilicity (logP ~3.5 vs. bromo analog’s logP ~3.8, estimated). This may alter binding affinity in hydrophobic pockets .
N-Benzyl Analog
Compound : N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- XlogP : 2.7
- Key Difference : Benzyl group replaces bromophenyl.
- Impact: The benzyl substituent significantly reduces lipophilicity (XlogP 2.7 vs. The flexible benzyl group may also alter steric interactions with target proteins .
Substituents on the Pyrazine Core
1,3-Benzodioxol-5-yl Replacement
Compound : 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- Molecular Formula : C22H17FN4O4
- Key Difference : 1,3-Benzodioxol replaces 4-ethoxyphenyl.
- Impact: The electron-rich benzodioxol group may enhance π-π stacking interactions but reduce metabolic stability due to the methylenedioxy moiety.
Pyrazolo[1,5-a]pyrimidin Core
Compound : N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
- Key Difference : Pyrimidine core instead of pyrazine.
- The methyl group at position 5 may enhance steric hindrance, altering substrate specificity .
Modifications in the Acetamide Side Chain
Triazolo[1,5-a]pyrazin Derivatives
Compound : 2-(2-Bromophenyl)-2-(7-(3,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide (9e)
- Yield : 98%
- Key Feature : Triazolo-pyrazin core with dichlorobenzyl and bromophenyl groups.
- Impact : The triazolo ring introduces additional hydrogen-bonding sites. High synthetic yield (98%) suggests robust methodology for scale-up .
Key Findings and Implications
Substituent Effects :
- Bromine vs. chlorine at the N-phenyl position significantly impacts lipophilicity and molecular weight, critical for pharmacokinetics.
- Ethoxyphenyl vs. benzodioxol on the pyrazine core alters electronic properties and target engagement.
High synthetic yields (e.g., 98% in ) highlight feasible routes for derivative synthesis.
Structural Insights :
- Crystal structure data () reveal intramolecular hydrogen bonding in acetamide derivatives, stabilizing conformation for target binding .
Actividad Biológica
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound with potential biological applications. This article delves into its biological activity, synthesizing research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structural framework that includes a pyrazolo[1,5-a]pyrazin core. Its molecular formula is with a molecular weight of 448.5 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
| InChI Key | YOEDOBIEBKRQAK-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibit significant antimicrobial activity. For example, derivatives of related structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies using cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. The Sulforhodamine B (SRB) assay has been particularly useful in quantifying the cytotoxic effects against estrogen receptor-positive breast adenocarcinoma (MCF7) cells.
Case Study: Anticancer Screening
A comparative study evaluated the anticancer effects of several derivatives based on their structural modifications. The results indicated that specific substitutions on the pyrazolo core significantly enhanced cytotoxicity against MCF7 cells.
| Compound | IC50 (µM) |
|---|---|
| N-(4-bromophenyl) derivative 1 | 12.3 |
| N-(4-bromophenyl) derivative 2 | 8.7 |
| N-(4-bromophenyl) derivative 3 | 15.0 |
The precise mechanism by which N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exerts its biological effects remains under investigation. Preliminary molecular docking studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways, leading to altered gene expression and metabolic disruptions in target cells.
Research Findings
A systematic review of literature reveals the following key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : Several studies report promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Compounds derived from similar structures show enhanced activity against various cancer cell lines, with significant apoptosis induction.
- Synergistic Effects : Combinations with other therapeutic agents have been shown to enhance efficacy, suggesting potential for use in combination therapies.
Q & A
What are the key considerations for optimizing synthetic routes to this compound, and how can contradictory yield data across studies be resolved?
Level: Advanced
Methodological Answer:
Synthesis of this pyrazolo-pyrazinone derivative typically involves multi-step reactions, including cyclization, thioacetylation, and coupling. Key factors for optimization include:
- Solvent selection (e.g., DMF for solubility vs. THF for milder conditions) .
- Temperature control (e.g., 80–100°C for cyclization; <50°C for acid-sensitive steps) .
- Catalyst use (e.g., triethylamine for deprotonation or Pd catalysts for cross-coupling) .
Resolving yield contradictions:
- Analyze purity via HPLC to distinguish actual reaction efficiency from purification losses .
- Reproduce protocols with standardized reagents (e.g., anhydrous solvents, fresh catalysts) .
- Compare kinetic data (e.g., reaction time vs. byproduct formation) using LC-MS .
Table 1: Example Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield Range (%) | Key Evidence |
|---|---|---|---|
| Cyclization | 4-ethoxyphenylhydrazine, acetylacetone, 80°C, DMF | 60–75 | |
| Thioacetylation | N-(4-bromophenyl)-2-chloroacetamide, NaSH, EtOH | 50–65 | |
| Final Coupling | Pd(PPh₃)₄, K₂CO₃, DME, reflux | 40–55 |
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be interpreted?
Level: Basic
Methodological Answer:
Primary techniques:
- ¹H/¹³C NMR: Confirm regiochemistry of the pyrazolo-pyrazinone core (e.g., δ 8.2–8.5 ppm for pyrazine protons) .
- HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 481.06) .
- HPLC: Assess purity (>95% for biological assays) .
Addressing spectral conflicts:
- Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting NH proton signals) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., aromatic/amide regions) .
How can researchers evaluate the compound’s stability under physiological conditions, and what factors influence its degradation?
Level: Basic
Methodological Answer:
Stability protocols:
- pH-dependent stability: Incubate in buffers (pH 2–9, 37°C) and monitor via HPLC at 0, 24, 48 hrs .
- Thermal stability: Use TGA/DSC to identify decomposition temperatures (>200°C typical for acetamide derivatives) .
- Photostability: Expose to UV-Vis light (300–800 nm) and track degradation products with LC-MS .
Key degradation pathways:
- Hydrolysis of the acetamide moiety in acidic conditions .
- Oxidation of the pyrazinone ring under high O₂ .
What computational strategies are effective for predicting binding modes with kinase targets, and how can discrepancies between docking and experimental IC₅₀ data be addressed?
Level: Advanced
Methodological Answer:
Computational workflow:
Molecular docking (AutoDock Vina): Use crystal structures of kinases (e.g., EGFR, PDB: 1M17) to predict binding poses .
MD simulations (GROMACS): Assess binding stability over 100 ns trajectories .
QSAR modeling: Corrogate substituent effects (e.g., 4-bromo vs. 4-ethoxy groups) with activity .
Resolving discrepancies:
- Validate docking scores with alanine scanning mutagenesis of predicted binding residues .
- Reconcile IC₅₀ differences by testing under uniform assay conditions (e.g., ATP concentration, incubation time) .
Table 2: Example Kinase Inhibition Data
| Kinase | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) | Evidence |
|---|---|---|---|
| EGFR | -9.2 | 120 ± 15 | |
| CDK2 | -8.7 | 250 ± 30 |
How does tautomerism in the pyrazolo-pyrazinone core affect biological activity, and what analytical methods can quantify tautomeric ratios?
Level: Advanced
Methodological Answer:
Tautomeric forms:
- Keto-enol tautomerism: Impacts hydrogen-bonding capacity and target affinity .
- NMR titration: Monitor chemical shifts in D₂O to identify exchangeable protons .
- Variable-temperature NMR: Resolve slow-exchanging tautomers at low temps (e.g., -40°C) .
Biological implications:
- Enol form may enhance kinase binding via H-bond donor sites .
- Quantify ratios via integration of distinct ¹H NMR peaks (e.g., δ 10.4 ppm for enol vs. δ 13.3 ppm for keto) .
What strategies are recommended for resolving contradictions in anti-inflammatory vs. anticancer activity data across cell lines?
Level: Advanced
Methodological Answer:
Experimental design:
- Cell line panels: Test across diverse lineages (e.g., HeLa, MCF-7, RAW264.7) to identify selectivity .
- Pathway profiling: Use phospho-kinase arrays to map signaling inhibition (e.g., JAK/STAT vs. MAPK) .
Addressing contradictions:
- Normalize data to cytotoxicity controls (e.g., MTT assays) to distinguish specific activity from general toxicity .
- Validate targets via siRNA knockdown; e.g., if IL-6 suppression correlates with JAK2 inhibition, prioritize JAK2 assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
